Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine
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Overview
Description
“Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, such as proline derivatives . A new alkylaminophenol compound, which can be used as a drug active substance, was synthesized by the Petasis reaction .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds can be influenced by various factors . The influence of steric factors on biological activity is one of the areas of investigation . The structure–activity relationship (SAR) of the studied compounds is also described .Scientific Research Applications
Heterocyclic Amines and Their Metabolism
Heterocyclic amines are formed during the cooking of meat and are known for their potential carcinogenic effects. The metabolism of these compounds in humans involves specific enzymes that can activate them into more reactive forms that can bind to DNA, potentially leading to mutations and cancer.
Exposure and Detection
Studies have found that humans are continually exposed to carcinogenic heterocyclic amines through diet, and these compounds can be detected in human urine. For instance, research has shown the presence of carcinogenic heterocyclic amines in urine of healthy volunteers consuming a normal diet but not in patients receiving parenteral alimentation (Ushiyama et al., 1991). This indicates that dietary intake is a significant source of exposure to these compounds.
Metabolic Activation
The metabolism of heterocyclic amines involves cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in their activation. A study evaluating the metabolism of dietary heterocyclic amines in humans suggested that CYP1A2-catalyzed conversion to their proximate carcinogens is their major route of metabolism (Boobis et al., 1994). This process is significant because it determines the carcinogenic potential of these compounds once they are ingested.
Future Directions
The future directions for the research and development of pyrrolidine compounds, such as “Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine”, could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the best approach in the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
N-methyl-1-[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-10-3-4-12(15-10)9-14-6-5-11(8-14)7-13-2/h3-4,11,13H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDDNNOVRLXICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(C2)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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